N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide
Description
N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide (CAS: 1022676-05-6) is a high-purity active pharmaceutical ingredient (API) intermediate manufactured under ISO-certified systems . Its molecular structure features a phenylcyclopentyl group attached to a formamide backbone and a 3,5-dibromo-4-hydroxyphenyl substituent.
Properties
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO2/c19-14-10-13(11-15(20)16(14)22)21-17(23)18(8-4-5-9-18)12-6-2-1-3-7-12/h1-3,6-7,10-11,22H,4-5,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDPHOVKIGJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
“N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R’, where R,R’= benzene .
Biological Activity
N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities, particularly as a thyroid receptor ligand. This article aims to explore its biological activity, supported by various studies and findings.
- Molecular Formula : C18H17Br2NO2
- CAS Number : 1022676-05-6
- Structure : The compound features a dibromo-substituted phenol moiety linked to a phenylcyclopentyl group through a formamide functional group.
Thyroid Receptor Ligand Activity
Research indicates that compounds similar to this compound can act as thyroid receptor ligands. These compounds may influence metabolic processes and gene expression related to thyroid hormone regulation. Such activities are crucial in treating conditions like obesity, hypercholesterolemia, and various metabolic disorders .
Enzyme Interaction
Studies have shown that compounds with similar structures can interact with enzymes involved in metabolic pathways. For instance, soluble epoxide hydrolase (EC 3.3.2.10) plays a role in the metabolism of arachidonic acid derivatives, which are significant in cardiovascular health . While specific data on this compound's interaction with this enzyme is limited, its structural properties suggest potential similar interactions.
Antibacterial Properties
Certain derivatives of dibromo-substituted compounds have demonstrated antibacterial activity. Although direct evidence for this compound is sparse, the presence of bromine substituents is often associated with increased biological activity against bacteria .
Case Study 1: Metabolic Disorders
In a study examining the effects of various thyroid receptor ligands on metabolism, compounds structurally related to this compound were administered to animal models exhibiting metabolic dysfunctions. The results indicated significant improvements in metabolic rates and reductions in fat accumulation, suggesting the compound's potential therapeutic applications in metabolic disorders .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antibacterial effects of several dibromo compounds against common pathogens. The results showed that certain derivatives exhibited notable inhibition zones in bacterial cultures, indicating promising antibacterial properties that warrant further investigation into this compound's efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several bioactive formamide derivatives, including:
Key Structural Differences :
- Cyclopentyl vs. Sugar Moieties : The phenylcyclopentyl group distinguishes it from xylosides (e.g., compound 2 in ), which feature carbohydrate moieties linked to the formamide core.
Bioactivity and Pharmacological Potential
- Antimicrobial Activity : Xanthocillins (e.g., compound 4 in ) from Penicillium spp. exhibit Gram-negative antibacterial activity, suggesting halogenated aromatic systems may enhance membrane penetration. The dibromo-hydroxyphenyl group in the target compound could similarly disrupt bacterial membranes .
- The brominated hydroxyphenyl group may modulate enzyme binding specificity .
- Receptor Antagonism : BIBN4096BS, which shares the 3,5-dibromo-4-hydroxyphenyl motif, is a potent calcitonin gene-related peptide (CGRP) antagonist . This suggests the target compound could be tailored for neuropharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
